4-(pentyloxy)Benzamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-pentoxybenzamide |
InChI |
InChI=1S/C12H17NO2/c1-2-3-4-9-15-11-7-5-10(6-8-11)12(13)14/h5-8H,2-4,9H2,1H3,(H2,13,14) |
InChI Key |
GSYPSPBOERIZHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Pentyloxy Benzamide and Its Structural Analogues
Classical and Contemporary Approaches to Benzamide (B126) Scaffold Construction
The formation of the benzamide scaffold, a fundamental structure in many biologically active compounds, can be achieved through various synthetic routes. The specific case of 4-(pentyloxy)benzamide typically involves a two-stage process: the introduction of the pentyloxy side chain onto a benzene (B151609) ring and the subsequent formation of the amide group.
Alkylation and Acylation Strategies for Side Chain Functionalization
The pentyloxy side chain is commonly introduced via an alkylation reaction, specifically the Williamson ether synthesis. This classical method involves the reaction of a phenol (B47542) with an alkyl halide in the presence of a base. For the synthesis of this compound, the process would typically start with a 4-hydroxybenzoic acid derivative, which is deprotonated by a base like potassium carbonate to form a phenoxide. This nucleophilic phenoxide then attacks an n-pentyl halide, such as n-pentyl bromide, to form the ether linkage, yielding a 4-(pentyloxy)benzoic acid intermediate. This intermediate is then converted to the final benzamide.
Alternatively, acylation can be used to functionalize a pre-existing aminophenol, though this is a less direct route for this specific target compound. Functionalization of the benzamide core itself can also be achieved. For instance, N-triflylbenzamides, synthesized from the corresponding benzoyl chloride and trifluoromethanesulfonamide, can undergo further functionalization through cross-coupling and nucleophilic aromatic substitution reactions. beilstein-journals.org
Palladium-Catalyzed C-H Bond Activation and Cross-Coupling Methods
Modern synthetic chemistry has been revolutionized by palladium-catalyzed reactions, which allow for the direct functionalization of otherwise inert C-H bonds. thieme-connect.comrsc.org These methods offer an atom-economical and efficient pathway to complex benzamides from simple arenes, avoiding the need for pre-functionalized starting materials like aryl halides. thieme-connect.comrsc.org
Palladium catalysts, in conjunction with specific ligands, can selectively activate C-H bonds on a benzene ring for subsequent coupling reactions. thieme-connect.com For example, palladium(II)-catalyzed C-H activation of benzamides, often guided by a directing group on the amide nitrogen, allows for regioselective functionalization at the ortho position. rsc.orgrsc.orgbeilstein-journals.org While not the primary route to this compound itself, this strategy is paramount for creating a diverse library of structural analogues with substitutions at various positions on the aromatic ring. rsc.org Research has demonstrated the direct difluoroallylation of benzamide C-H bonds and the synthesis of isoquinolones via Rh(III)-catalyzed C-H activation, showcasing the versatility of this approach for generating complex derivatives. rsc.orgrsc.org
Another powerful palladium-catalyzed method is the cross-coupling of aryl bromides with sources of ammonia (B1221849) or amines (Buchwald-Hartwig amination) or the carbonylative synthesis from aryl bromides and aminobenzonitriles. epa.gov An effective one-pot procedure has been developed for synthesizing primary benzamides from aryl bromides, which proceeds through a palladium-catalyzed cyanation followed by a hydration sequence, often yielding products in moderate to excellent yields. rsc.org
Table 1: Examples of Palladium-Catalyzed Benzamide Synthesis
| Reaction Type | Catalyst/Ligand | Substrates | Product | Key Feature | Citation |
| C-H Activation/Olefination | Pd(OAc)₂ | Electron-deficient arenes | meta-olefinated arenes | meta-C-H activation | thieme-connect.com |
| C-H Activation/Difluoroallylation | Pd(II) / 8-aminoquinoline | Benzamides, BDFP | ortho-difluoroallyl benzamides | Direct functionalization of C-H bonds | rsc.orgrsc.org |
| Denitrogenative Cross-Coupling | Pd(OAc)₂/XantPhos | Current time information in Chatham County, US.acs.orgresearchgate.net-Benzotriazin-4(3H)-ones | ortho-methylated benzamides | Use of a stable organoaluminum reagent | acs.orgnih.gov |
| Cyanation/Hydration | Palladium Catalyst | Aryl bromides | Primary benzamides | One-pot, one-step procedure | rsc.org |
Carbodiimide (B86325) and Thionyl Chloride Mediated Amidation Reactions
The final and crucial step in synthesizing this compound from its corresponding carboxylic acid is amidation. This involves activating the carboxyl group of 4-(pentyloxy)benzoic acid to make it susceptible to nucleophilic attack by ammonia or an amine.
Carbodiimide-Mediated Amidation: Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used for this transformation. The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by ammonia to form the amide bond and the corresponding urea (B33335) byproduct (e.g., dicyclohexylurea). silicycle.com To improve efficiency and minimize side reactions like racemization in chiral substrates, additives such as N-hydroxybenzotriazole (HOBt) are often employed. luxembourg-bio.com The reaction is typically carried out in aprotic solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature. silicycle.com
Thionyl Chloride-Mediated Amidation: A more traditional and highly effective method involves converting the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting 4-(pentyloxy)benzoyl chloride is a potent electrophile. Subsequent reaction with a nucleophile like aqueous ammonia readily forms the desired benzamide in an exothermic reaction. scribd.comyoutube.com This method is robust but requires careful handling due to the corrosive and hazardous nature of thionyl chloride and the evolution of HCl gas. scribd.com
Stereoselective Synthesis and Chiral Induction in Benzamide Derivatives
While this compound is an achiral molecule, the synthesis of its chiral structural analogues is of significant interest in medicinal chemistry and materials science. Achieving stereoselectivity, particularly enantioselectivity, requires specialized synthetic strategies.
One approach involves the use of chiral catalysts. Rhodium-catalyzed C-H activation and annulation reactions have been developed for the atroposelective synthesis of C-N axially chiral isoquinolones. nih.govchemrxiv.org These reactions can proceed with excellent enantioselectivity, where the chiral ligand on the metal center dictates the stereochemical outcome. nih.gov Computational and experimental studies have revealed that the mechanism can involve unique steps like sigma-bond metathesis as the key asymmetric induction event. nih.gov
Another strategy is substrate-controlled synthesis, where a chiral auxiliary attached to the substrate directs the stereochemical course of a reaction. For instance, the stereoselective intramolecular cyclization of allyl and homoallyl benzamides can be achieved with high diastereoselectivity using a Pd(0) catalyst. acs.org Furthermore, the enantioselective synthesis of complex molecules bearing multiple chiral elements, such as atropisomers with an additional stereocenter, can be accomplished through C-H activation strategies that control two stereoselective events in a single transformation. rsc.org The development of methods for synthesizing unique chiral benzamides, such as inherently chiral calix nih.govarenes, has been achieved through enantioselective cobalt-catalyzed C-H activation/annulation. researchgate.net
Green Chemistry Principles and Sustainable Synthesis Protocols
Modern synthetic chemistry places a strong emphasis on sustainability. Green chemistry principles aim to reduce waste, avoid hazardous substances, and improve energy efficiency. Several green methodologies have been successfully applied to the synthesis of benzamides.
Solvent-free reactions represent a significant advancement. Benzamide analogues have been synthesized efficiently under solvent-free conditions, sometimes assisted by microwave irradiation, which can dramatically reduce reaction times and energy consumption. tandfonline.comeurjchem.comrsc.org Water, as a benign and environmentally safe solvent, has also been utilized. For example, the Rh(III)-catalyzed synthesis of isoquinolones from substituted benzamides and alkynes has been successfully performed in water, using air as the sole oxidant, which is a highly economical and green approach. rsc.org
Metal-free domino protocols have also been developed. An iodine-mediated reaction for synthesizing benzamides from ethylarenes using aqueous ammonia offers an environmentally friendly alternative to methods requiring metal catalysts and harsh reagents. organic-chemistry.org Furthermore, the direct N-benzoylation of amines using vinyl benzoate (B1203000) can be performed at room temperature without any solvent or catalyst, representing a clean and ecocompatible pathway for amide bond formation. tandfonline.com
Table 2: Green Synthesis Approaches for Benzamides
| Method | Key Principle | Conditions | Advantages | Citation |
| N-Benzoylation | Solvent- & Catalyst-Free | Room temp, vinyl benzoate | Atom economy, no waste from solvent/catalyst | tandfonline.com |
| C-H Annulation | Use of Water as Solvent | Rh(III) catalyst, water, air (oxidant) | Avoids organic solvents, uses inexpensive oxidant | rsc.org |
| Domino Protocol | Metal-Free | I₂, TBHP, aq. NH₃ | Avoids toxic metal catalysts and harsh reagents | organic-chemistry.org |
| Microwave-Assisted | Solvent-Free | Microwave irradiation, no solvent | Reduced reaction time, energy efficiency | eurjchem.comrsc.org |
Reaction Mechanism Elucidation and Kinetic Investigations of Synthetic Pathways
Understanding the reaction mechanism and kinetics is fundamental to optimizing synthetic protocols. For benzamide synthesis, the amidation step has been a subject of detailed study.
Kinetic studies on the amidation of fatty acid methyl esters with diethanolamine, a reaction analogous to benzamide formation, show that the reaction is reversible and the conversion is often limited by equilibrium. researchgate.netnih.govacs.orgacs.org The removal of volatile byproducts, such as methanol (B129727) in the case of ester amidation, can shift the equilibrium forward to improve the final conversion. researchgate.netnih.gov These studies often involve developing batch reactor models that account for mass transfer effects, especially when a volatile byproduct is formed. nih.gov Kinetic and equilibrium parameters are determined at various temperatures, allowing for the calculation of thermodynamic data like the enthalpy of reaction. nih.govacs.org
The mechanism of carbodiimide-mediated coupling has also been investigated. The reaction proceeds through the formation of an O-acylisourea intermediate. luxembourg-bio.com Kinetic studies using reaction calorimetry have shown that the rate-determining step is the initial reaction between the carboxylic acid and the carbodiimide. luxembourg-bio.com At higher temperatures (above 60°C for aromatic carbodiimides), the initially formed N-acylurea can dissociate into an amide and an isocyanate. sci-hub.se The stability of this intermediate and the rate of dissociation are influenced by the structure of the carbodiimide and the pKa of the carboxylic acid. sci-hub.se
Mechanistic proposals for palladium-catalyzed C-H activation cascades often involve the formation of a palladacycle intermediate, followed by insertion of a coupling partner and subsequent reductive elimination or other terminating steps. thieme-connect.comrsc.org In some ruthenium-catalyzed C-H activation/annulation reactions, theoretical studies have indicated a Ru(II)-Ru(IV)-Ru(II) pathway that involves cleavage of an N-O bond prior to alkyne insertion, which differs from conventional mechanisms. rsc.org
Advanced Spectroscopic and Crystallographic Investigations for Molecular and Supramolecular Structural Elucidation of 4 Pentyloxy Benzamide
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 4-(pentyloxy)benzamide in solution. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for a detailed conformational and configurational analysis.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons, the protons of the pentyloxy chain, and the amide protons. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region, influenced by the electron-withdrawing nature of the benzamide (B126) group and the electron-donating pentyloxy group. The protons on the benzene (B151609) ring often exhibit a splitting pattern that can be resolved to determine their relative positions. The protons of the pentyloxy group appear in the upfield region, with distinct signals for the methylene (B1212753) groups adjacent to the oxygen atom and the terminal methyl group. The amide (NH₂) protons can sometimes appear as a broad signal, and their chemical shift can be sensitive to solvent and temperature, which provides insights into hydrogen bonding interactions. wiley-vch.deresearchgate.netresearchgate.net
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. oregonstate.edu Key signals include those for the carbonyl carbon of the amide group, which is typically found in the range of 168-170 ppm. scispace.com The aromatic carbons show distinct chemical shifts, with the carbon attached to the pentyloxy group appearing at a different chemical shift compared to the others due to the ether linkage. The carbons of the pentyloxy chain also give rise to a series of signals in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.20 - 7.90 | 114 - 132 |
| Amide NH₂ | 5.50 - 8.50 | - |
| O-CH₂ | 3.90 - 4.10 | 68 - 70 |
| (CH₂)₃ | 1.30 - 1.80 | 22 - 29 |
| CH₃ | 0.85 - 1.00 | ~14 |
| Carbonyl C=O | - | 168 - 170 |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Two-dimensional NMR techniques, such as COSY and NOESY, can further refine the structural assignment by establishing correlations between neighboring protons and through-space interactions, respectively. acs.org This detailed analysis helps to confirm the connectivity of the atoms and provides insights into the preferred conformation of the pentyloxy chain relative to the benzamide moiety in solution.
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing Arrangements
Studies on related benzamide structures reveal that the amide group plays a crucial role in forming hydrogen-bonded networks. mdpi.com In the crystal structure of similar molecules, molecules are often linked by pairs of N-H···O hydrogen bonds, forming inversion dimers. iucr.orgresearchgate.net These dimers can then be further organized into more complex three-dimensional frameworks through other interactions. iucr.org
The conformation of the pentyloxy group relative to the benzene ring is also a key feature revealed by X-ray diffraction. The benzene ring and the amide group are often found to be nearly coplanar. iucr.org The orientation of the pentyloxy chain can be influenced by crystal packing forces and may adopt a specific conformation to maximize favorable intermolecular contacts.
Interactive Data Table: Crystallographic Data for a Representative Benzamide Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.1830 (2) |
| b (Å) | 11.2706 (2) |
| c (Å) | 14.5386 (4) |
| β (°) | 119.696 (2) |
| V (ų) | 1164.76 (5) |
| Z | 4 |
Source: Crystallographic data for 2-pentyloxybenzamide, a related compound, illustrates typical parameters. researchgate.net
The analysis of the crystal packing reveals how individual molecules of this compound arrange themselves in the solid state. This arrangement is governed by a combination of hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions between the aromatic rings. researchgate.net
Advanced Vibrational Spectroscopy (FTIR, Raman) for Hydrogen Bonding and Intermolecular Interaction Characterization
Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive techniques used to probe the vibrational modes of this compound. wiley-vch.de These methods are particularly sensitive to hydrogen bonding and other intermolecular interactions. sid.ir
FTIR Spectroscopy: The FTIR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups present in the molecule. Key vibrational modes include:
N-H Stretching: The amide N-H stretching vibrations typically appear in the region of 3100-3500 cm⁻¹. The presence of hydrogen bonding causes a broadening and a shift of these bands to lower frequencies.
C=O Stretching: The carbonyl (C=O) stretching vibration of the amide group is a strong, sharp band usually found around 1650 cm⁻¹. Its position can also be influenced by hydrogen bonding. scifiniti.com
C-O Stretching: The asymmetric and symmetric C-O-C stretching vibrations of the pentyloxy group are expected in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.
Aromatic C-H and C=C Stretching: Vibrations associated with the benzene ring are observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. spectroscopyonline.com While strong dipoles lead to intense FTIR signals, vibrations that cause a significant change in polarizability are strong in the Raman spectrum. libretexts.org For this compound, the aromatic ring vibrations and the C-C backbone stretches of the pentyloxy chain are often prominent in the Raman spectrum. researchgate.netloerting.at By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes can be obtained.
The analysis of band shifts, particularly for the N-H and C=O stretching vibrations, provides direct evidence for the presence and strength of hydrogen bonding in the solid state and can also be used to study these interactions in solution. sid.ir
Interactive Data Table: Key Vibrational Frequencies for Benzamide Derivatives
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
| N-H Stretch (Amide) | 3100 - 3500 | FTIR, Raman |
| C-H Stretch (Aromatic) | 3000 - 3100 | FTIR, Raman |
| C-H Stretch (Aliphatic) | 2850 - 3000 | FTIR, Raman |
| C=O Stretch (Amide I) | 1630 - 1680 | FTIR, Raman |
| N-H Bend (Amide II) | 1580 - 1650 | FTIR |
| C-O-C Stretch (Ether) | 1000 - 1250 | FTIR |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Studies
High-resolution mass spectrometry (HRMS) is an essential tool for the unambiguous identification and structural analysis of this compound. cuni.czrsc.org It provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its precise molecular formula.
The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The high-resolution capability distinguishes its elemental composition from other compounds with the same nominal mass.
Fragmentation Analysis: The mass spectrum also reveals a characteristic fragmentation pattern that provides valuable structural information. chemguide.co.uklibretexts.org The molecular ion can undergo various fragmentation processes, leading to the formation of smaller, stable fragment ions. For this compound, common fragmentation pathways would likely involve:
Loss of the pentyloxy group: Cleavage of the ether bond can lead to the formation of a benzamide radical cation or a pentyloxy radical and a benzoyl cation.
Loss of the pentyl chain: Fragmentation within the pentyloxy group, such as the loss of a pentyl radical, would result in a fragment corresponding to a 4-hydroxybenzamide (B152061) cation.
Fragmentation of the benzamide moiety: The amide group can fragment, for instance, through the loss of an amino radical (•NH₂), leading to a pentyloxybenzoyl cation. researchgate.net The subsequent loss of carbon monoxide (CO) from this cation would produce a pentyloxyphenyl cation. researchgate.net
A study on a related compound, N-(2-aminophenyl)-4-(pentyloxy)benzamide, showed a molecular ion peak at m/z 298, confirming its formula weight. researchgate.netajol.info The fragmentation pattern supported the proposed structure. researchgate.netajol.info
Interactive Data Table: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion |
| 207 | [C₁₂H₁₇NO₂]⁺ (Molecular Ion) |
| 136 | [C₇H₆NO₂]⁺ |
| 121 | [C₇H₅O₂]⁺ |
| 105 | [C₇H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
| 71 | [C₅H₁₁]⁺ |
By carefully analyzing the masses and relative abundances of these fragment ions, the connectivity and structure of the original molecule can be pieced together, corroborating the findings from other spectroscopic techniques.
Computational Chemistry and Theoretical Modeling of 4 Pentyloxy Benzamide
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental tools for investigating the intrinsic properties of molecules like 4-(pentyloxy)benzamide from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, which in turn governs its geometry, stability, reactivity, and spectroscopic signatures.
Electronic Structure and Reactivity: A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. A smaller gap generally implies higher reactivity.
For benzamide (B126) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311+G(d,p), are employed to optimize the molecular geometry and compute these electronic properties. In related alkoxy-substituted aromatic systems, the HOMO is typically distributed over the benzene (B151609) ring and the oxygen atom of the alkoxy group, while the LUMO is often localized on the benzamide portion. This distribution influences the molecule's reactivity, including its susceptibility to electrophilic or nucleophilic attack.
Spectroscopic Predictions: Quantum chemical calculations are also invaluable for predicting and interpreting spectroscopic data. By calculating the harmonic vibrational frequencies, researchers can assign the peaks observed in experimental Infrared (IR) and Raman spectra to specific molecular motions, such as stretching, bending, and wagging of bonds. For instance, in related benzamide structures, the characteristic C=O stretching vibration of the amide group is computationally predicted and experimentally observed in the region of 1650-1680 cm⁻¹. Similarly, calculations can predict UV-Visible absorption spectra by determining the energies of electronic transitions, which often correspond to HOMO→LUMO excitations.
| Predicted Property | Typical Computational Method | Significance for this compound |
|---|---|---|
| Optimized Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | Provides the most stable 3D structure, including bond lengths and angles. |
| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-311+G(d,p)) | Indicates electronic stability and chemical reactivity. |
| Molecular Electrostatic Potential (MEP) | DFT | Maps charge distribution, identifying sites for electrophilic and nucleophilic attack. |
| Vibrational Frequencies (IR/Raman) | DFT (Harmonic Frequency Analysis) | Predicts spectroscopic fingerprints for compound identification and structural confirmation. |
| NMR Chemical Shifts | GIAO-DFT | Predicts ¹H and ¹³C NMR spectra to aid in structure elucidation. |
| UV-Vis Absorption Maxima (λmax) | TD-DFT | Predicts electronic transitions and absorption spectra. |
This table summarizes common quantum chemical calculations and their relevance for characterizing this compound.
While specific DFT studies on this compound are not abundant in public literature, analysis of its structural analogs, such as N-(2-aminophenyl)-4-(pentyloxy)benzamide and various alkoxy-benzamides, provides a solid foundation for these theoretical predictions.
Molecular Dynamics Simulations for Conformational Landscapes, Solvent Effects, and Dynamic Behavior
While quantum calculations provide a static, time-independent picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular systems, essentially creating a "movie" of molecular motion over time. By solving Newton's equations of motion for a system of atoms, MD simulations reveal how this compound explores different shapes (conformations), interacts with its environment (solvent), and behaves over time scales from picoseconds to microseconds.
Conformational Landscapes: Any molecule that is not completely rigid, like this compound with its flexible pentyloxy tail, can exist in numerous conformations. The collection of all possible low-energy conformations and the pathways to transition between them is known as the conformational landscape. MD simulations are a powerful tool for exploring this landscape. For this compound, key conformational variables include the torsion angles around the C-O and C-C bonds of the pentyloxy chain and the rotation around the C-C bond connecting the phenyl ring to the amide group. Simulations can quantify the probability of finding the molecule in a specific conformation, revealing whether it prefers an extended or a more compact, folded state. This information is crucial, as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.
Solvent Effects: The surrounding solvent can dramatically influence a molecule's conformation and behavior. MD simulations explicitly model the interactions between the solute (this compound) and hundreds or thousands of solvent molecules (e.g., water). These simulations show how polar solvents like water form hydrogen bonds with the amide group, stabilizing it and influencing the orientation of the entire molecule. The hydrophobic pentyloxy chain, in contrast, will be repelled by water, leading to the hydrophobic effect, which can drive conformational changes or molecular aggregation. By running simulations in different solvents (e.g., water, ethanol, or a non-polar solvent like hexane), researchers can predict how solubility and conformation change with the environment, which is vital for drug formulation and understanding behavior in biological membranes.
Dynamic Behavior: MD simulations provide a time-resolved view of molecular motions. This includes fast vibrational and rotational motions of atoms and slower, large-scale conformational changes. For protein-ligand complexes, MD simulations are used to assess the stability of the binding pose predicted by docking. By simulating the complex over tens or hundreds of nanoseconds, one can observe whether the ligand remains stably bound in the active site or if it dissociates. Key metrics analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD), which tracks how much the molecule's structure deviates from its starting conformation, and the Root Mean Square Fluctuation (RMSF), which identifies the most flexible parts of the molecule. For this compound, the pentyloxy tail would be expected to show a higher RMSF value than the more rigid benzamide core.
| MD Simulation Analysis | Information Gained | Relevance to this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Assesses the stability of a conformation or a protein-ligand complex over time. | Determines if the molecule maintains a stable shape or if its binding to a target is stable. |
| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different parts of the molecule. | Highlights the dynamic nature of the pentyloxy chain compared to the phenyl and amide groups. |
| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule at a certain distance from an atom. | Shows the structure of the solvent shell, e.g., how water molecules organize around the amide and pentyloxy groups. |
| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the solute and solvent or a protein target. | Quantifies the key interactions that stabilize the molecule in solution or in a binding pocket. |
| Potential Energy Surface (PES) Mapping | Visualizes the energy landscape as a function of key dihedral angles. | Reveals the most stable conformations and the energy barriers between them. |
This table outlines key analyses performed on Molecular Dynamics simulation trajectories and their application to understanding this compound.
Through these simulations, a comprehensive, dynamic picture of this compound's behavior at the atomic level can be constructed, linking its chemical structure to its macroscopic properties and biological function.
Intermolecular Interactions and Supramolecular Assembly of 4 Pentyloxy Benzamide Architectures
Hydrogen Bonding Networks and Self-Assembly Phenomena in Crystalline and Amorphous States
Hydrogen bonding is a primary directional force in the self-assembly of benzamide (B126) derivatives. mdpi.com The amide group (-CONH2) of 4-(pentyloxy)benzamide contains both hydrogen bond donors (the N-H protons) and a hydrogen bond acceptor (the carbonyl oxygen), enabling the formation of robust and predictable hydrogen-bonding networks. In the crystalline state, benzamides commonly form centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R2²(8) ring motif. researchgate.net These dimers can then further assemble into tapes, sheets, or three-dimensional frameworks.
While specific crystal structure data for this compound is not extensively detailed in the provided search results, analysis of its isomer, 2-pentyloxybenzamide, provides valuable insight. In the crystal structure of 2-pentyloxybenzamide, molecules are linked by pairs of N-H···O hydrogen bonds, forming inversion dimers. iucr.orgresearchgate.net These dimers subsequently organize into columns, which are further linked by C-H···O and C-H···π interactions to create a three-dimensional framework. iucr.orgresearchgate.net It is highly probable that this compound engages in similar primary amide-amide hydrogen bonding to form dimers, which act as the foundational synthons for its crystal engineering.
In the amorphous state, the long-range order is lost, but localized hydrogen bonding interactions persist. The self-assembly process from an amorphous solid or solution into a crystalline state is a complex phenomenon driven by the thermodynamic favorability of forming a highly ordered structure. pku.edu.cn This process, known as crystallization-driven self-assembly, involves multiple steps, including nucleation and growth, where molecules organize to maximize favorable interactions like hydrogen bonding. pku.edu.cnnih.gov The pentyloxy group can influence the kinetics of this assembly, potentially affecting the resulting crystal morphology due to its flexibility and steric hindrance. The transition from irregular amorphous aggregates to well-defined crystalline structures is a key area of research in materials science. nih.gov
Host-Guest Chemistry and Molecular Recognition Mechanisms
Host-guest chemistry involves the formation of unique complexes between a larger 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. thno.orgrsc.org The structural features of this compound make it a potential candidate for participating in such systems, either as a host or a guest.
The pentyloxy chain provides a flexible, hydrophobic pocket that could potentially encapsulate small, non-polar guest molecules. Conversely, the entire this compound molecule could act as a guest, fitting into the cavity of a larger host macrocycle, such as a cyclodextrin, calixarene, or cucurbituril. thno.org In such a scenario, the hydrophobic pentyloxy tail and benzene (B151609) ring would likely be included within the host's non-polar cavity in an aqueous medium, driven by the hydrophobic effect. thno.orgnih.gov The polar amide group might remain at the rim of the host, potentially interacting with the solvent or the host's exterior functional groups.
Molecular recognition is the foundation of host-guest chemistry and relies on the principle of complementarity in size, shape, and chemical properties between the host and guest. ua.pt For this compound to be selectively recognized, a host would need a cavity that matches the dimensions of the pentyloxy-aryl portion of the molecule. The binding would be stabilized by a combination of van der Waals forces, hydrophobic interactions, and potentially hydrogen bonds or π-stacking interactions between the guest and the host's framework. nih.gov While specific host-guest complexes involving this compound are not detailed in the search results, the principles of supramolecular chemistry suggest its capability to engage in these highly specific recognition events. nih.gov
Coordination Chemistry with Metal Centers: Ligand Binding and Complex Formation Studies
The amide and ether functionalities of this compound are potential coordination sites for metal ions. However, simple amides are generally weak ligands. To enhance coordinating ability, the benzamide structure is often modified. A study on N-(2-aminophenyl)-4-(pentyloxy)benzamide, a derivative, demonstrates its utility as a ligand for forming stable complexes with a range of transition metals. researchgate.net In this derivative, the addition of an aminophenyl group creates a multidentate ligand capable of chelating to metal centers.
New metal complexes of Mn(II), Cu(II), Ni(II), Cd(II), and Zn(II) with N-(2-aminophenyl)-4-(pentyloxy)benzamide have been synthesized and characterized. researchgate.net Elemental analysis of these complexes indicates a 1:1 molar ratio between the metal and the ligand. researchgate.net The ligand coordinates with the metal ions, demonstrating the capacity of the modified this compound scaffold to participate in coordination chemistry. researchgate.netresearchgate.net
The formation of these complexes is confirmed by various spectroscopic and analytical techniques. For instance, molar conductivity measurements in DMSO suggest that the complexes are non-electrolytic in nature, indicating that the anions are coordinated to the metal center. researchgate.net Such studies are crucial as coordination complexes of benzamide derivatives are investigated for various applications, including as potential therapeutic agents. tjnpr.org The dynamic nature of coordination bonds also allows for the construction of sophisticated supramolecular structures and materials. mdpi.com
Table 1: Analytical and Physical Data for Metal Complexes of a this compound Derivative Data derived from studies on N-(2-aminophenyl)-4-(pentyloxy)benzamide researchgate.net
| Complex Formula | Color | Yield (%) | M.P. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) |
| [Mn(L)(OAc)₂]·3H₂O | Brown | 70 | >300 | 10.5 |
| [Ni(L)(OAc)₂]·H₂O | Green | 75 | >300 | 12.3 |
| [Cu(L)Br₂]·H₂O | Brown | 65 | >300 | 14.7 |
| [Cd(L)Cl₂]·6H₂O | White | 60 | >300 | 11.2 |
| [Zn(L)(OAc)₂]·3H₂O | White | 80 | >300 | 9.8 |
| (L = N-(2-aminophenyl)-4-(pentyloxy)benzamide) |
Mechanistic Research on Molecular Target Interactions of 4 Pentyloxy Benzamide Analogues
Investigations into Enzyme Inhibition Mechanisms (e.g., Xanthine (B1682287) Oxidase, Histone Deacetylases, Acetylcholinesterase, Ectonucleotidases)
Analogues of 4-(pentyloxy)benzamide have been identified as inhibitors of several key enzyme families through various mechanisms tailored to the specific architecture of the enzyme's active site.
Xanthine Oxidase (XO): This enzyme is a critical target for treating hyperuricemia and gout. Research has shown that benzamide (B126) derivatives can be potent XO inhibitors. mdpi.com For instance, a series of 2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives, including one with a 4-isopentyloxyphenyl group—structurally very similar to a 4-pentyloxyphenyl group—demonstrated excellent, mixed-type inhibitory activity against XO. nih.gov The mechanism often involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex. mdpi.comnih.gov Molecular modeling of isonicotinamide (B137802) derivatives, another related class, showed that the amide group forms key interactions with residues Thr1010, Arg880, and Glu802 in the XO active site. mdpi.com Additionally, pyrazole-benzamide-benzothiazole conjugates have been synthesized and shown to be potent XO inhibitors, with the most active compound exhibiting an IC₅₀ value of 0.09 µM. dntb.gov.ua
Histone Deacetylases (HDACs): HDACs are a class of enzymes crucial in epigenetic regulation, making them a major target in cancer therapy. The N-(2-aminophenyl)benzamide scaffold is a well-established zinc-binding group that chelates the Zn²⁺ ion in the HDAC active site, leading to potent inhibition. researchgate.netnih.gov The design of these inhibitors often follows a pharmacophore model consisting of a cap group, a linker, and the zinc-binding group (ZBG). researchgate.net Structure-activity relationship (SAR) studies on benzanilide (B160483) moieties revealed that a 2'-amino or 2'-hydroxy group on the anilide ring is indispensable for inhibitory activity. nih.gov The steric properties of substituents on the anilide moiety, particularly at the 3' and 4' positions, also play a significant role in the interaction with the enzyme. nih.gov A series of potent and selective HDAC3 inhibitors incorporating a chiral heterocyclic cap group and the N-(2-aminophenyl) benzamide ZBG have been developed, with some showing IC₅₀ values as low as 12 nM. researchgate.net
Acetylcholinesterase (AChE): As a key enzyme in the nervous system, AChE is a primary target for treating Alzheimer's disease. researchgate.net Benzamide and picolinamide (B142947) derivatives have been investigated as AChE inhibitors. nih.govresearchgate.net SAR studies indicate that the bioactivity of picolinamide derivatives may be stronger than that of the corresponding benzamide structures. researchgate.net The position of side chains, such as a dimethylamine (B145610) group, significantly influences the inhibitory activity and selectivity against AChE versus butyrylcholinesterase (BChE). nih.govresearchgate.net For example, one picolinamide derivative demonstrated potent AChE inhibition with an IC₅₀ of 2.49 µM and a high selectivity ratio of over 99 for AChE over BChE. researchgate.net
Ectonucleotidases: These enzymes, including ectonucleoside triphosphate diphosphohydrolases (NTPDases), are involved in regulating purinergic signaling and have roles in thrombosis and inflammation. Benzamide analogues have been identified as inhibitors of these enzymes. For example, N-(benzylcarbamothioyl)benzamide derivatives show inhibitory activity against several human NTPDase isoforms, with IC₅₀ values ranging from the sub-micromolar to low micromolar range.
Kinetic Characterization of Inhibitory Potency
The inhibitory potency of this compound analogues is quantified using kinetic parameters, primarily the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values provide a measure of how tightly an inhibitor binds to an enzyme. Enzyme kinetic studies also elucidate the mode of inhibition—whether it is competitive, non-competitive, uncompetitive, or mixed-type. frontiersin.orgwikipedia.org
For Xanthine Oxidase , kinetic studies revealed that many benzamide-related inhibitors act via a mixed-type mechanism, indicating they can bind to both the free enzyme and the enzyme-substrate complex. mdpi.comnih.gov This mode of inhibition is characterized by a decrease in the maximal reaction rate (Vₘₐₓ) and a change in the Michaelis constant (Kₘ). nih.gov
In the case of Acetylcholinesterase , kinetic analysis of various inhibitors has shown different modes of action. For instance, some chalcone (B49325) derivatives exhibit mixed-type inhibition. researchgate.net A study of benzamide and picolinamide derivatives also identified a lead compound as a mixed-type inhibitor of AChE. researchgate.net This suggests the inhibitor binds to an allosteric site, changing the enzyme's conformation and reducing its affinity for the substrate. wikipedia.org
The inhibitory potencies for various benzamide analogues against different enzyme targets are summarized below.
Ligand-Protein Binding Thermodynamics and Affinities
A complete understanding of inhibitor-enzyme interactions requires a thermodynamic characterization of the binding process. nih.gov Techniques like Isothermal Titration Calorimetry (ITC) allow for the direct measurement of the Gibbs free energy of binding (ΔG), the enthalpy change (ΔH), and the entropy change (ΔS). worldscientific.com These parameters reveal the fundamental forces driving the association between a ligand and a protein. The relationship is defined by the equation: ΔG = ΔH - TΔS. worldscientific.com
A detailed thermodynamic analysis of p-substituted benzamidinium derivatives binding to the serine proteinase trypsin provides a valuable model for understanding these interactions. nih.gov Using ITC, researchers found that the binding process was characterized by a negative change in heat capacity (ΔCₚ), leading to enthalpy-entropy compensation. nih.gov This means that at lower temperatures, the binding is primarily driven by favorable entropy (e.g., due to the release of ordered water molecules from the binding site), while at higher temperatures, it becomes enthalpy-driven (driven by the formation of favorable non-covalent bonds). nih.gov Such behavior is common when hydrophobic forces play a key role in the interaction. nih.gov
While specific thermodynamic data for this compound analogues binding to the enzymes listed in section 6.1 are not widely available, the principles remain the same. The binding affinity (related to ΔG) is a function of both enthalpic and entropic contributions, which arise from a complex interplay of hydrogen bonds, van der Waals interactions, hydrophobic effects, and conformational changes upon binding. rsc.org For example, in studies with galectin-3, the introduction of a benzamide moiety was shown to influence the protein's conformation and dynamics, with thermodynamic data from ITC confirming the energetic consequences of these structural changes. rsc.org The analysis of binding thermodynamics is crucial, as it has been observed that affinity (ΔG) is not generally correlated with either enthalpy or entropy alone, highlighting the need for comprehensive characterization beyond simple interaction energy calculations. acs.org
Receptor Modulation and Ligand-Receptor Interaction Dynamics (e.g., PPARγ)
Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors that are key regulators of metabolism, making them important drug targets. nih.gov The γ-isoform, PPARγ, is the molecular target for the thiazolidinedione class of antidiabetic drugs. nih.gov Analogues of this compound have been developed as novel PPARγ modulators with unique binding properties. nih.gov
One such analogue, (S)-N-(1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl)-4-(pentyloxy)benzamide, was found to occupy the typical ligand-binding domain (LBD) of PPARγ with a unique, high-affinity binding mode. nih.gov The interaction dynamics of such ligands are often characterized by their equilibrium dissociation constant (Kₔ), which is a measure of binding affinity. Advanced techniques like surface plasmon resonance (SPR) can be used to measure the kinetics of binding, including the association (kₐ) and dissociation (kₒff) rate constants. For example, the partial PPARγ agonist SR2067 was found to bind with a Kₔ of 513 nM, an affinity nearly 25-fold higher than that of the full agonist rosiglitazone (B1679542). osti.gov
Structural studies reveal that the PPARγ LBD is a large, Y-shaped hydrophobic cavity. osti.gov Full agonists like rosiglitazone typically form hydrogen bonds with key residues such as His-323 and Tyr-473. nih.gov However, some partial agonists achieve high-affinity binding through different mechanisms. The partial agonist SR2067, for instance, drives its interaction primarily through hydrophobic contacts via a naphthalene (B1677914) group, demonstrating that the canonical hydrogen bond network is not always required for high-affinity binding. osti.gov This highlights the complexity of ligand-receptor dynamics, where compounds with a similar core scaffold can induce different conformational changes in the receptor, leading to a spectrum of activities from full to partial agonism.
Elucidation of Structure-Mechanism Relationships for Targeted Molecular Design
Understanding the relationship between a molecule's three-dimensional structure and its biological mechanism of action is fundamental to modern drug discovery. For this compound analogues, SAR studies have provided critical insights that guide the targeted design of new molecules with improved potency and selectivity. google.com
Inhibitors of Xanthine Oxidase: For thiazole-based XO inhibitors related to febuxostat, SAR analysis showed that lipophilicity at certain positions is beneficial for activity. mdpi.com A systematic increase in the length of an alkyl chain from three to eight carbons at a specific position led to a significant jump in inhibitory potential, with the IC₅₀ value improving from >30 µM to 0.63 µM. mdpi.com This suggests that the pentyloxy group in this compound likely contributes favorable hydrophobic interactions within the XO active site.
Inhibitors of Histone Deacetylases: For benzamide-based HDAC inhibitors, the structural requirements are quite specific. The N-(2-aminophenyl)benzamide unit is a critical ZBG. researchgate.net SAR studies have confirmed that a 2'-amino or 2'-hydroxy group on the anilide moiety is essential for activity, while the electronic influence of other substituents has a smaller effect. nih.gov Furthermore, research has indicated that for some series, a shorter molecular length corresponds to stronger HDAC inhibition, demonstrating the importance of optimizing the linker region for a precise fit within the enzyme's catalytic tunnel. nih.gov
Inhibitors of Acetylcholinesterase: In the design of AChE inhibitors based on benzamide and picolinamide scaffolds, the position of flexible side chains is crucial. nih.govresearchgate.net Studies comparing derivatives where a dimethylamine side chain was moved between the ortho, meta, and para positions of a phenol (B47542) ring revealed that the substitution position markedly influenced both inhibitory activity and selectivity for AChE over BChE. researchgate.net It was also observed that picolinamide derivatives (where the amide is attached to a pyridine (B92270) ring) were generally more potent than the corresponding benzamide derivatives, suggesting that the nitrogen atom in the pyridine ring may engage in additional favorable interactions within the active site. researchgate.net
Development of this compound Analogues as Chemical Probes for Biological Systems
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of that target's function in a complex biological system. kaist.ac.kr Analogues of this compound can be rationally designed to serve as such probes. The development process typically involves modifying the parent structure to incorporate a reporter group or a reactive moiety without significantly compromising its binding affinity for the target. unimi.it
Key strategies for converting an inhibitor into a chemical probe include:
Photoaffinity Labeling (PAL): This involves incorporating a photoreactive group, such as a diazirine or a benzophenone, into the molecule. unimi.it Upon exposure to UV light, this group forms a highly reactive species that covalently bonds to nearby amino acid residues in the binding site. This allows for the permanent "tagging" of the target protein, enabling its identification and characterization from a complex mixture.
Bioorthogonal Handles: A small, chemically inert functional group, such as an alkyne or an azide, can be added to the probe's structure. unimi.it This "handle" allows for the specific attachment of a reporter molecule (e.g., a fluorophore for imaging or biotin (B1667282) for affinity purification) through a highly selective bioorthogonal reaction, like a click chemistry ligation.
For example, novel PAL probes have been designed based on a hydroxyethylamine scaffold to investigate plasmepsin targets in parasites. These probes contain both a photoreactive group (diazirine) and a terminal alkyne handle for subsequent analysis. unimi.it Similarly, pantothenamide analogues were designed as molecular probes to elucidate SAR within the pantothenate kinase binding site. nih.gov Another approach uses mechanism-based probes designed to stabilize transient interactions, as demonstrated by probes that stabilize the interaction between peptidyl carrier protein (PCP) and condensation (C) domains in nonribosomal peptide synthetases, with binding affinities in the nanomolar range as measured by SPR. nih.gov
By applying these principles, this compound analogues can be functionalized with photoreactive groups and bioorthogonal handles. Such probes would be invaluable tools for confirming target engagement in cells, identifying off-target interactions, and providing a deeper understanding of the molecular interactions governing the activity of this versatile class of compounds.
Advanced Materials Science Applications Derived from 4 Pentyloxy Benzamide Scaffolds
Integration into Functional Organic Materials and Polymeric Systems
The 4-(pentyloxy)benzamide moiety has been successfully integrated into a variety of functional organic materials and polymeric systems. Its presence can impart desirable properties such as thermal stability, specific molecular recognition, and liquid crystallinity.
One area of research has focused on the synthesis of metal complexes using derivatives of this compound. For instance, new metal complexes of manganese(II), copper(II), nickel(II), cadmium(II), and zinc(II) have been prepared with N-(2-aminophenyl)-4-(pentyloxy)benzamide as a ligand. researchgate.netajol.info These complexes have been characterized using various analytical techniques, and their potential as antimicrobial agents has been evaluated. researchgate.netajol.info The benzamide (B126) derivative acts as a chelating agent, and the resulting metallopolymers are functional materials with potential applications in biomedicine. researchgate.net
Furthermore, the pentyloxy group in this compound is a common feature in molecules that exhibit liquid crystalline behavior. The related compound, 4-(pentyloxy)benzoic acid, is known to form liquid crystalline dimers that exhibit nematic and smectic phases. researchgate.net This propensity for forming ordered structures is leveraged in the design of thermotropic liquid crystalline polymers. By incorporating the this compound scaffold into polymer backbones, materials with tunable phase transitions and anisotropic properties can be developed, which are useful in applications such as optical films and displays. A patent has described the use of polymer compounds containing aryl alkoxy groups, including phenylpentyloxy groups, for use in polymer light-emitting devices. google.com
The ability of the benzamide group to form strong hydrogen bonds is another key feature exploited in the design of functional polymers. These hydrogen bonds can act as physical crosslinks, enhancing the mechanical properties and thermal stability of the resulting materials. This has been explored in the development of robust polymer networks. frontiersin.org
Table 1: Examples of Functional Materials Derived from this compound Scaffolds
| Material Type | Derivative/Related Compound | Key Feature | Potential Application |
|---|---|---|---|
| Metallopolymer | N-(2-aminophenyl)-4-(pentyloxy)benzamide complexes with Mn(II), Cu(II), Ni(II), Cd(II), Zn(II) | Antimicrobial activity | Biomedical devices, coatings |
| Liquid Crystalline Polymer | 4-(pentyloxy)benzoic acid (precursor) | Nematic and smectic phases | Optical films, displays |
| Hydrogen-Bonded Polymer Network | Polymers with benzamide units | Physical crosslinking | High-performance thermoplastics |
| Polymer for PLEDs | Polymer with phenylpentyloxy groups | Component in light-emitting layer | Organic electronics |
Research on Optoelectronic Device Components and Advanced Electronic Materials
The optoelectronic properties of materials are highly dependent on their molecular structure and packing. The this compound scaffold offers a versatile platform for creating materials with potential applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs).
In the context of OLEDs, research has explored the use of various organic molecules to improve device efficiency and stability. While direct research on this compound in OLEDs is not extensively documented, related structures are of interest. For example, four-coordinate organoboron compounds are known for their luminescence and high carrier mobility, making them suitable for OLEDs. rsc.org The functionalization of such molecules with groups like pentyloxy can enhance their solubility and processability, which are crucial for device fabrication. A patent has been granted for polymer compounds containing phenyl pentyloxy groups for use in polymer light-emitting devices (PLEDs), a type of OLED, indicating the relevance of this functional group in the field. google.com
In the realm of perovskite solar cells, defect passivation at the surface and grain boundaries of the perovskite layer is critical for achieving high efficiency and long-term stability. rsc.orgnih.gov Organic molecules with Lewis basic sites, such as the carbonyl oxygen in an amide group, can coordinate with uncoordinated lead ions in the perovskite, reducing non-radiative recombination. While this compound itself has not been a primary focus, the use of imidazole (B134444) derivatives like 4-(trifluoromethyl)-1H-imidazole has been shown to passivate defects and improve the performance of PSCs. mdpi.com This suggests that benzamide-containing molecules could be designed to perform a similar function.
The photophysical properties of organic molecules are central to their application in optoelectronics. nih.govnih.govijrpr.comrsc.org The this compound structure, with its aromatic ring and amide group, can be systematically modified to tune its absorption and emission characteristics. The introduction of different substituents on the aromatic ring can alter the energy levels of the molecule, shifting its fluorescence to different parts of the spectrum.
Table 2: Potential Roles of this compound Scaffolds in Optoelectronic Devices
| Device Type | Potential Role of this compound Derivative | Underlying Principle |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Component of the emissive or charge-transport layer | The pentyloxy group can improve solubility and processability of luminescent polymers. |
| Perovskite Solar Cells (PSCs) | Passivating agent for the perovskite layer | The amide group can coordinate with defect sites, reducing charge recombination. |
| Organic Photovoltaics (OPVs) | Component of the donor or acceptor material | The molecular structure can be tuned to optimize absorption and energy level alignment. |
Development of Nanomaterial Hybrid Systems and Composites
The integration of this compound-based molecules with nanomaterials offers a pathway to create hybrid systems and composites with synergistic properties. The benzamide moiety can act as a ligand to functionalize the surface of nanoparticles, or as a component in a polymer matrix that hosts nanoparticles.
The synthesis of metal nanoparticles with controlled size and properties is a significant area of research. nih.gov The use of organic ligands is crucial in stabilizing these nanoparticles and preventing their aggregation. Benzamide derivatives can act as capping agents, with the amide group binding to the metal surface and the pentyloxy tail providing dispersibility in organic solvents. This approach allows for the preparation of stable nanoparticle-polymer composites.
Functionalized silicate (B1173343) nanoparticles are another class of materials where the pentyloxy group has found application. A patent describes compositions containing silicate nanoparticles functionalized with compounds that include a pentyloxy group. google.com These functionalized nanoparticles can be used to remove aromatic compounds from various substrates. google.com The synthesis of such nanomaterials can be achieved through various methods, including sol-gel processes and chemical vapor deposition, where the organic functional group is introduced to tailor the surface properties of the nanoparticles. mdpi.comresearchgate.net
In the context of polymer nanocomposites, the this compound scaffold can be incorporated into the polymer matrix to improve its interaction with nanofillers. The hydrogen-bonding capability of the benzamide group can lead to better dispersion of the nanofillers and enhanced mechanical properties of the composite material. This is particularly relevant for creating high-performance materials for a variety of applications.
Table 3: Applications of this compound Scaffolds in Nanomaterial Systems
| Nanomaterial System | Role of this compound Derivative | Example Application |
|---|---|---|
| Metal Nanoparticles | Stabilizing ligand | Catalysis, sensing |
| Functionalized Silicate Nanoparticles | Surface functionalizing agent | Removal of aromatic compounds |
| Polymer Nanocomposites | Component of the polymer matrix | High-strength, lightweight materials |
Design of Self-Healing and Stimuli-Responsive Materials Incorporating Benzamide Units
The development of materials that can autonomously repair damage or respond to external stimuli is a rapidly growing field of materials science. The benzamide unit, due to its ability to form reversible hydrogen bonds, is an excellent candidate for designing such "smart" materials.
Self-healing polymers often rely on dynamic chemical bonds or supramolecular interactions that can be broken and reformed. tandfonline.com The hydrogen bonds formed between benzamide groups are a prime example of such reversible interactions. frontiersin.orgmdpi.comsapub.org When a material containing these groups is damaged, the hydrogen bonds can break. Upon bringing the damaged surfaces back into contact, the hydrogen bonds can reform, leading to the healing of the material. Research on self-healing elastomers has shown that incorporating amide oligomers can lead to materials with both good mechanical strength and high healing efficiency. mdpi.com
Stimuli-responsive polymers change their properties in response to external triggers like temperature, pH, or light. researchgate.netresearchgate.netrsc.org The benzamide linkage has been shown to play a critical role in the thermoresponsive behavior of certain synthetic helical polymers. rsc.org In one study, a polymer with a benzamide linkage exhibited reversible contraction and extension in response to temperature changes. rsc.org This behavior is attributed to the effect of temperature on the hydrogen bonding network within the polymer.
By designing polymers with this compound side chains, it is possible to create materials that are responsive to multiple stimuli. The pentyloxy group can impart temperature-responsive behavior, while the benzamide group can provide pH-responsiveness through protonation or deprotonation of the amide. Such multi-responsive materials have potential applications in areas like drug delivery, sensors, and actuators. mdpi.com The incorporation of photo-responsive moieties, such as azobenzenes, into benzamide-containing polymers can also lead to light-responsive materials. rsc.org
Table 4: Benzamide Units in Smart Materials
| Material Type | Role of Benzamide Unit | Actuating Stimulus/Healing Mechanism |
|---|---|---|
| Self-Healing Polymer | Reversible hydrogen bonding sites | Re-formation of hydrogen bonds upon contact |
| Thermo-responsive Polymer | Control of polymer conformation | Temperature-induced changes in hydrogen bonding |
| pH-responsive Polymer | Protonation/deprotonation sites | Changes in solubility or conformation with pH |
| Multi-responsive Material | Combination of responsive elements | Temperature, pH, light, etc. |
Future Research Trajectories and Interdisciplinary Perspectives for 4 Pentyloxy Benzamide
Exploration of Novel Synthetic Methodologies and Reaction Pathways
The synthesis of 4-(pentyloxy)benzamide and its analogues has traditionally relied on established amide bond formation reactions, such as the coupling of a 4-(pentyloxy)benzoyl chloride with an appropriate amine or using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov While effective, future research is pivoting towards more efficient, sustainable, and novel synthetic strategies.
Emerging methodologies that hold promise include:
Catalytic C-H/N-H Activation: Advanced techniques, such as copper-catalyzed C-N bond formation through C-H/N-H activation, could offer a more direct and atom-economical route to benzamide (B126) derivatives, minimizing the need for pre-functionalized starting materials. rsc.org
Palladium-Catalyzed Cross-Coupling: Reactions like the Sonogashira or Suzuki-Miyaura coupling can be employed to introduce complex substituents onto the benzamide core, allowing for the creation of novel structures that are otherwise difficult to access. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, increase yields, and often leads to cleaner products compared to conventional heating methods, aligning with the principles of green chemistry. ajrconline.org
Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters, improved safety, and scalability, which is particularly advantageous for producing libraries of derivatives for screening purposes.
A comparative overview of potential synthetic routes is presented below.
| Methodology | Description | Potential Advantages | Reference |
|---|---|---|---|
| Standard Amide Coupling | Reaction of an activated carboxylic acid (e.g., acyl chloride) or use of a coupling agent (e.g., EDCI) with an amine. | Well-established, reliable for many substrates. | nih.gov |
| Pd-Catalyzed Cross-Coupling | Formation of C-C or C-N bonds using a palladium catalyst to combine molecular fragments. | High versatility for creating complex and diverse structures. | nih.gov |
| Copper-Catalyzed C-H/N-H Activation | Direct formation of a C-N bond by activating typically inert C-H and N-H bonds. | High atom economy, reduced synthetic steps. | rsc.org |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions. | Accelerated reaction rates, improved yields, green chemistry approach. | ajrconline.org |
Advanced Computational Approaches for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties. innovareacademics.in For this compound derivatives, future research will increasingly leverage sophisticated computational models to predict biological activity, binding modes, and physicochemical properties before undertaking costly and time-consuming synthesis.
Key computational strategies include:
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. dergipark.org.trnih.govscialert.net It is crucial for identifying potential drug candidates by simulating the interaction between the benzamide derivative and a protein's active site. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a target over time, helping to assess the stability of the interaction and conformational changes. innovareacademics.innih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchcommons.org These models can predict the activity of new, unsynthesized derivatives, guiding synthetic efforts toward more potent compounds.
| Computational Method | Application for Benzamide Derivatives | Key Insights | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding affinity and mode with protein targets (e.g., HDACs, topoisomerases). | Identification of key interactions, lead compound prioritization. | dergipark.org.trnih.gov |
| Molecular Dynamics (MD) | Assessing the stability of the ligand-protein complex over time. | Understanding conformational flexibility and binding stability. | innovareacademics.innih.gov |
| QSAR | Correlating structural features with biological activity (e.g., anticancer, anti-inflammatory). | Predicting activity of novel derivatives, guiding rational design. | nih.govresearchcommons.org |
Synergistic Research at the Interface of Chemistry, Materials Science, and Molecular Biology
The true potential of this compound is best realized through interdisciplinary research that bridges disparate scientific fields. jmi.ac.in Future investigations will increasingly operate at the nexus of chemistry, materials science, and molecular biology.
Chemistry and Molecular Biology: This interface is the most explored, with benzamide derivatives being investigated as inhibitors for a wide range of biological targets. mdpi.com Future work will focus on developing highly selective inhibitors for targets implicated in cancer (e.g., histone deacetylases (HDACs), topoisomerases) and infectious diseases (e.g., viral or bacterial enzymes). nih.govnih.govnih.gov A significant area of growth is the design of multi-target agents that can simultaneously modulate different pathways, a promising strategy for complex diseases like Alzheimer's or cancer. mdpi.combohrium.com
Chemistry and Materials Science: A burgeoning research avenue involves the use of benzamide ligands to create novel materials. chemscene.com For instance, N-(2-aminophenyl)-4-(pentyloxy)benzamide can act as a ligand to form metal complexes with unique spectroscopic, magnetic, and antimicrobial properties. ajol.inforesearchgate.net Future work could explore the development of coordination polymers or metal-organic frameworks (MOFs) based on this scaffold, leading to new materials for catalysis, sensing, or controlled drug release.
Identification of Unexplored Molecular Interactions and Emergent Functions
While many studies have focused on the intended biological activity of this compound derivatives, a deeper investigation into their molecular interactions could reveal unexpected functions. The exact molecular targets for many bioactive compounds remain subjects of ongoing research.
Future research should aim to:
Identify Novel Biological Targets: Unbiased screening approaches, such as chemogenomic profiling, can help identify previously unknown protein targets for this class of compounds, potentially uncovering new therapeutic applications. nih.gov For example, a benzamide analog was found to target β-tubulin, a protein involved in cell division, through a forward genetics approach. acs.org
Explore Crystal Engineering: Detailed crystallographic analysis can reveal the complex network of non-covalent interactions (e.g., hydrogen bonding, π-stacking) that govern the solid-state structure. Manipulating these interactions through co-crystal formation could lead to materials with emergent properties, such as improved solubility or stability.
Development of Next-Generation Benzamide Derivatives with Tunable Properties
The this compound core is a highly versatile scaffold that can be systematically modified to fine-tune its properties. Structure-activity relationship (SAR) studies are central to this effort, providing critical insights into how specific chemical modifications influence biological outcomes. nih.govresearchgate.net
Future design strategies will likely focus on:
Modifying the Alkoxy Chain: Varying the length and branching of the pentyloxy chain can modulate lipophilicity, which in turn affects cell permeability, metabolic stability, and target engagement.
Substitution on the Benzene (B151609) Ring: Introducing various functional groups (e.g., halogens, nitro groups, methyl groups) onto the phenyl ring can alter the electronic properties and create new interaction points with a biological target, enhancing potency and selectivity. nih.gov
Amide Group Modification: Replacing the N-H proton or attaching complex groups to the amide nitrogen can drastically change the molecule's three-dimensional shape and hydrogen bonding capabilities, leading to novel derivatives with entirely new functions, such as the development of multi-target kinase inhibitors. bohrium.com
The systematic exploration of these modifications, guided by computational predictions and detailed biological evaluation, will undoubtedly lead to the development of next-generation benzamide derivatives with precisely tuned properties for a wide array of applications.
| Derivative Class | Structural Modification | Observed Effect on Activity | Target/Application | Reference |
|---|---|---|---|---|
| Linker-less Benzamides | Addition of a 6-quinolinyl cap group. | Potent and highly selective HDAC3 inhibition (IC50 = 560 nM). | Anticancer (HDAC3) | nih.gov |
| N-phenyl-4-(pyridine-acylhydrazone) benzamides | Introduction of a pyridine-acylhydrazone moiety. | Excellent anti-proliferative activity (IC50 = 0.12 µM). | Anticancer (Multiple Myeloma) | bohrium.com |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Dimeric benzamide structure with methoxy (B1213986) groups. | High potency against AChE (IC50 = 0.056 µM). | Alzheimer's Disease (AChE) | mdpi.com |
Q & A
Q. What are the optimal reaction conditions for synthesizing 4-(pentyloxy)benzamide to maximize yield and purity?
To optimize synthesis, prioritize solvent selection (e.g., dichloromethane for acylation reactions), controlled temperatures (0–5°C for exothermic steps), and stoichiometric ratios (1:1.2 molar ratio of amine to acyl chloride). Catalysts like sodium carbonate can neutralize HCl byproducts . Monitor reaction progress via TLC or HPLC, and conduct hazard assessments for reagents such as pivaloyl chloride, which requires inert atmospheres and PPE . Post-synthesis, use liquid-liquid extraction (diethyl ether/water) and recrystallization (ethanol) for purification .
Q. What purification techniques are recommended for isolating this compound from complex mixtures?
Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates byproducts. For crystalline products, recrystallization in ethanol or acetone enhances purity. Centrifugation and vacuum filtration minimize solvent residues. Analytical validation via NMR (1H/13C) and HPLC (C18 column, acetonitrile/water mobile phase) confirms structural integrity .
Q. What safety precautions are critical when handling this compound in the lab?
Key precautions include:
- Ventilation : Use fume hoods for volatile reagents (e.g., dichloromethane) .
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Storage : Airtight containers at 2–8°C to prevent decomposition; avoid light exposure .
- Waste disposal : Neutralize acidic/byproduct streams before disposal per local regulations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Discrepancies often arise from assay variability (e.g., cell line specificity, incubation times) or structural analogs with differing substituents. Mitigate by:
- Standardizing protocols (e.g., fixed IC50 measurement conditions).
- Conducting structure-activity relationship (SAR) studies to isolate the pentyloxy group’s contribution .
- Validating findings with orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .
Q. What computational methods predict this compound’s binding affinity to target enzymes?
Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor interactions, focusing on hydrogen bonding with the benzamide carbonyl and hydrophobic contacts from the pentyloxy chain. Molecular dynamics (MD) simulations (GROMACS) assess stability under physiological conditions. Validate predictions with experimental ITC or SPR binding data .
Q. How does the electronic nature of substituents influence this compound’s stability under physiological conditions?
Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzamide ring reduce hydrolytic stability by polarizing the amide bond. Conversely, electron-donating groups (e.g., methoxy) enhance resistance to enzymatic degradation. Accelerated stability studies (pH 7.4 buffer, 37°C) coupled with LC-MS degradation profiling quantify these effects .
Q. What spectroscopic and chromatographic methods validate this compound’s structural and chemical purity?
- NMR : 1H NMR (δ 7.8–8.1 ppm for aromatic protons; δ 4.0 ppm for pentyloxy -OCH2-).
- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (ether C-O) .
- HPLC : Retention time comparison against certified standards; ≥95% purity threshold .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]+ at m/z 264.1) .
Data Contradiction and Methodological Challenges
Q. How should researchers address variability in reported solubility data for this compound?
Solubility discrepancies stem from solvent polarity, temperature, and crystallinity. Methodological solutions include:
- Standardizing solvent systems (e.g., DMSO stock solutions for biological assays).
- Conducting thermogravimetric analysis (TGA) to assess crystalline vs. amorphous forms .
- Reporting detailed experimental conditions (e.g., shake-flask vs. HPLC methods) .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
- Strict control of reaction parameters (temperature, stirring rate).
- Use of high-purity reagents (≥98%) and anhydrous solvents.
- Implement QC checkpoints (in-process HPLC monitoring) .
Ethical and Compliance Considerations
Q. What ethical guidelines govern this compound research involving biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
